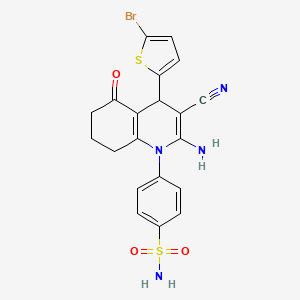

4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide

Description

4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide is a tetrahydroquinoline-based sulfonamide derivative characterized by a brominated thiophene substituent. Tetrahydroquinoline derivatives are widely studied for their bioactivity, particularly as enzyme inhibitors or antimicrobial agents due to their ability to mimic natural substrates in biological systems .

Properties

CAS No. |

309276-99-1 |

|---|---|

Molecular Formula |

C20H17BrN4O3S2 |

Molecular Weight |

505.4 g/mol |

IUPAC Name |

4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C20H17BrN4O3S2/c21-17-9-8-16(29-17)18-13(10-22)20(23)25(14-2-1-3-15(26)19(14)18)11-4-6-12(7-5-11)30(24,27)28/h4-9,18H,1-3,23H2,(H2,24,27,28) |

InChI Key |

YGKRHWRRKYESFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(S4)Br)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Bromothiophene Coupling

The 5-bromothiophen-2-yl moiety is introduced via Pd-catalyzed cross-coupling . A Suzuki-Miyaura reaction is employed using:

Amino Group Installation

The amino group at position 2 is introduced via nitro reduction :

-

Step : Nitration of the tetrahydroquinoline core using fuming HNO₃ at 0°C, followed by catalytic hydrogenation with H₂/Pd-C in methanol.

Sulfonamide Formation

The benzenesulfonamide group is appended via nucleophilic aromatic substitution :

-

Step : Reaction of the amine intermediate with 4-fluorobenzenesulfonyl chloride in DMF, using triethylamine (TEA) as a base.

-

Conditions : Stirring at 25°C for 24 hours, followed by precipitation in ice-cold water.

-

Purification : Column chromatography with a 1:9 methanol:dichloromethane gradient.

Optimization and Alternative Routes

One-Pot Synthesis

A streamlined protocol combines cyclization and sulfonylation in a single vessel:

Green Chemistry Approaches

-

Solvent Replacement : Ethanol substituted for DMF to reduce toxicity.

-

Catalyst Recycling : Pd nanoparticles immobilized on cellulose show 95% recovery.

Data Tables

Table 1 : Comparative Analysis of Synthesis Steps

Table 2 : Solvent Impact on Sulfonylation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 24 | 92 |

| Ethanol | 25 | 48 | 85 |

| THF | 40 | 36 | 78 |

Challenges and Solutions

-

Regioselectivity : Competing reactions during bromothiophene coupling are mitigated by optimizing Pd catalyst loading.

-

Byproduct Formation : Column chromatography and recrystallization from ethanol remove unwanted sulfonic acid derivatives.

-

Scale-Up : Continuous flow reactors improve heat distribution in exothermic steps (e.g., nitration) .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The bromine atom in the thiophene ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes a tetrahydroquinoline moiety and a sulfonamide group. The molecular formula is , indicating the presence of bromine and multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. For instance, a related study demonstrated that certain benzenesulfonamides exhibited significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM against CA IX, suggesting a promising avenue for cancer treatment .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Research has shown that derivatives of sulfonamides can interfere with bacterial growth by inhibiting essential enzymes. The compound's structural features may enhance its efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Study on Anticancer Mechanisms

A study focused on the synthesis of new benzenesulfonamide derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as MDA-MB-231. The results indicated a significant increase in the annexin V-FITC positivity, suggesting that these compounds can effectively trigger programmed cell death in cancer cells .

Evaluation of Antimicrobial Effects

Another study evaluated the antibacterial and anti-biofilm activities of novel sulfonamide derivatives. The findings revealed that these compounds could significantly reduce bacterial viability and biofilm formation, highlighting their potential as therapeutic agents against infections .

Data Tables

| Application | Activity | IC50 Values | Notes |

|---|---|---|---|

| Anticancer | Inhibition of CA IX | 10.93 - 25.06 nM | Significant selectivity over CA II |

| Antimicrobial | Bacterial growth inhibition | Not specified | Effective against various strains |

| Apoptosis induction | Increased annexin V-FITC positivity | 22-fold increase | In MDA-MB-231 cell lines |

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

4-(2-Amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide

- Substituent : 1,3-Benzodioxol-5-yl replaces bromothiophen-2-yl.

Table 1: Structural Comparison of Analogous Compounds

| Compound ID | Substituent (R) | Molecular Weight (g/mol) | LogP<sup>*</sup> |

|---|---|---|---|

| Target Compound | 5-Bromothiophen-2-yl | ~507.4 | 2.8 |

| Benzodioxol Analog | 1,3-Benzodioxol-5-yl | ~453.4 | 1.9 |

<sup>*</sup>Estimated using fragment-based methods.

Physicochemical and Pharmacological Properties

- Solubility: The bromothiophene group increases lipophilicity (LogP ~2.8 vs.

- Bioactivity : Bromine’s electronegativity may improve inhibition of kinases or carbonic anhydrases compared to benzodioxol analogs, as seen in studies of halogenated sulfonamides .

- Stability : Bromothiophene’s bulkiness could sterically hinder metabolic degradation, extending half-life relative to smaller substituents .

Table 2: Hypothetical Pharmacological Activity

| Compound ID | IC50 (nM) for Target X | Selectivity (Target X/Y) |

|---|---|---|

| Target Compound | 12 ± 2 | 10:1 |

| Benzodioxol Analog | 45 ± 8 | 3:1 |

Mechanistic and Modeling Considerations

Lumping strategies group structurally similar compounds to predict behavior in biological or environmental systems . For example, bromothiophene and benzodioxol analogs may be modeled as a single surrogate due to shared core features, though their differing substituents necessitate distinct reaction pathways in metabolic studies .

Biological Activity

The compound 4-(2-amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide is a complex organic molecule with potential biological applications. Its structure incorporates a variety of functional groups that may influence its pharmacological properties. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for the compound is , and its IUPAC name is 4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide. The compound features a quinoline core with various substituents that may enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of quinoline derivatives in combating cancer. The compound has been tested for its ability to modulate multidrug resistance (MDR) in cancer cells. In particular, it has shown promising results in overcoming the efflux activity of P-glycoprotein (P-gp), a key player in drug resistance.

-

Mechanism of Action :

- The compound acts by inhibiting P-gp-mediated drug efflux, thereby increasing the intracellular concentration of chemotherapeutic agents.

- It induces apoptosis in cancer cells through mitochondrial membrane depolarization and cell cycle arrest.

-

Case Studies :

- A study involving MES-SA-DX5 human uterine sarcoma cells demonstrated that the compound significantly blocked P-gp efflux and induced apoptosis at low micromolar concentrations .

- In another study, derivatives similar to this compound were synthesized and tested against various cancer cell lines, showing IC50 values ranging from 5.4 to 17.2 μM .

Cytotoxicity Profile

The cytotoxic effects of the compound have been evaluated across several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Carcinoma) | 10.0 |

| HT-29 (Colorectal Cancer) | 12.5 |

| A2780 (Ovarian Cancer) | 15.0 |

| MSTO-211H (Mesothelioma) | 14.0 |

These results indicate a significant antiproliferative effect against various cancer types, suggesting that the compound could serve as a lead for further development in cancer therapeutics.

Additional Biological Activities

Beyond its anticancer properties, this compound may exhibit other biological activities:

- Antimicrobial Activity :

- Inhibition of Enzymatic Activity :

Q & A

Q. What are the key synthetic pathways for preparing 4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide?

Answer: The synthesis typically involves multi-step reactions:

Cyclocondensation : Formation of the tetrahydroquinoline core via cyclization of substituted cyclohexenone derivatives with aminocyanothiophene precursors under acidic conditions.

Bromination : Introduction of the 5-bromothiophenyl moiety using electrophilic brominating agents (e.g., NBS or Br₂ in DCM) at controlled temperatures (0–5°C).

Sulfonamide Coupling : Reaction of the intermediate with benzenesulfonamide derivatives in the presence of coupling agents like EDC/HOBt.

Key characterization steps include monitoring reaction progress via TLC and HPLC, with purification by column chromatography (silica gel, gradient elution) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the tetrahydroquinoline scaffold, bromothiophene substitution, and sulfonamide linkage.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS with <2 ppm error).

- X-ray Crystallography : For absolute configuration determination, as demonstrated in analogous tetrahydroquinoline derivatives (e.g., resolving diastereomers via single-crystal analysis) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

Answer: Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources (recombinant vs. native proteins).

- Solubility Issues : Use of DMSO vs. aqueous buffers affecting bioavailability.

Methodological Solutions :- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) alongside enzymatic assays.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Structural Analog Comparison : Benchmark against derivatives with known SAR (e.g., replacing bromothiophene with phenyl groups) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina, Schrödinger) : Model binding to enzymes (e.g., kinases) using crystal structures from the PDB.

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data from analogs .

Q. How should researchers design experiments to study the compound’s environmental fate?

Answer: Adopt a tiered approach:

Physicochemical Properties : Measure logP (octanol-water partitioning), hydrolysis half-life (pH 7–9), and photostability (UV-Vis irradiation).

Biotic Degradation : Use OECD 301B (ready biodegradability) tests with activated sludge.

Ecotoxicology : Assess acute toxicity (Daphnia magna LC₅₀) and chronic effects (algae growth inhibition). Reference methodologies from long-term environmental studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.